trans-Tert-butyl4-methylpyrrolidine-3-carboxylate
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Overview
Description
trans-Tert-butyl4-methylpyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a tert-butyl group and a methyl group, along with a carboxylate ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl4-methylpyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 4-methylpyrrolidine-3-carboxylate with appropriate reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness . The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: trans-Tert-butyl4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxidized products under specific conditions.
Reduction: Reduction reactions can convert the carboxylate ester group to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, trans-Tert-butyl4-methylpyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules . Its unique structure makes it valuable in the development of new chemical compounds and materials .
Biology and Medicine: In biological and medical research, this compound may be used in the study of enzyme interactions and as a potential lead compound for drug development . Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of trans-Tert-butyl4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 4-methylpyrrolidine-3-carboxylate: Similar in structure but lacks the trans configuration.
tert-Butyl 4-methylpyrrolidine-2-carboxylate: Differing in the position of the carboxylate group.
Uniqueness: trans-Tert-butyl4-methylpyrrolidine-3-carboxylate is unique due to its specific trans configuration, which can influence its reactivity and interactions with other molecules . This configuration can lead to different chemical and biological properties compared to its cis or non-substituted counterparts .
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-methylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-5-11-6-8(7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKTZZKIYNNAAO-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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